EBT functions as a metal ion indicator in a process known as complexometric titration []. This technique determines the concentration of specific metal ions in a solution. EBT binds to certain metal ions, forming a complex that changes the solution's color. The color change indicates the endpoint of the titration, allowing researchers to calculate the unknown metal ion concentration.
EBT is particularly useful for complexometric titration of calcium, magnesium, and zinc ions [, ].
Eriochrome Black T is a complexometric indicator primarily used in analytical chemistry, particularly for determining water hardness. It is an azo dye, characterized by its ability to form colored complexes with metal ions. In its deprotonated form, Eriochrome Black T appears blue, while it turns red upon binding with metal ions such as calcium and magnesium. This color change is utilized in titrations to indicate the presence and concentration of these ions in solutions .
The chemical formula of Eriochrome Black T is , with a molar mass of approximately 461.38 g/mol. It is a dark purple-brown solid that is soluble in water but insoluble in most organic solvents, making it suitable for various analytical applications .
where represents the metal ion (e.g., calcium or magnesium). The stability of the formed complex is pH-dependent, with optimal performance typically observed in slightly alkaline conditions .
In addition to complexation reactions, Eriochrome Black T can undergo oxidative degradation. For instance, studies have shown that it can be decolorized using oxidizing agents like sodium hypochlorite or persulfate under specific conditions .
Research on the biological activity of Eriochrome Black T indicates that it exhibits low toxicity levels but can act as an irritant upon contact with skin or mucous membranes. Its lethal dose (LD50) has been reported as 17,590 mg/kg in rats, suggesting a relatively low acute toxicity profile compared to other chemical compounds .
Moreover, Eriochrome Black T has been studied for its potential effects on aquatic organisms due to its widespread use in water analysis and treatment processes. Its interaction with heavy metals may also influence bioavailability and toxicity in environmental contexts .
Eriochrome Black T can be synthesized through several methods, typically involving the azo coupling reaction between 1-hydroxynaphthalene-2-sulfonic acid and 7-nitro-3-oxonaphthalene-1-sulfonic acid hydrazine derivatives. The process generally involves:
The synthesis can be optimized for yield and purity by controlling reaction conditions such as temperature and pH .
Eriochrome Black T has diverse applications, including:
Studies have explored the interactions of Eriochrome Black T with various metal ions and other compounds. For example, its complexation behavior varies significantly with different divalent cations, which affects its colorimetric properties and stability constants. Research has also focused on its oxidative degradation pathways using agents like sodium hypochlorite and persulfate, revealing insights into its environmental fate during wastewater treatment processes .
Several compounds exhibit similar properties to Eriochrome Black T, particularly as indicators or complexing agents:
Compound Name | Structure Type | Application | Unique Features |
---|---|---|---|
Murexide | Azo dye | Detection of uranyl ions | Forms distinct color complexes with uranyl ions |
Phenolphthalein | Azo dye | Acid-base titrations | Color change from colorless to pink at pH 8.2 |
Alizarin Red | Azo dye | Calcium detection | Forms stable complexes with calcium ions |
Fast Green FCF | Azo dye | Histology staining | Used primarily for staining biological tissues |
Eriochrome Black T's uniqueness lies in its specific application for water hardness testing and its sensitivity to a wide range of divalent metal ions, making it particularly valuable in environmental chemistry .
Irritant;Environmental Hazard